1-N-Boc-3-carbamimidoyl-piperidine
Description
1-N-Boc-3-carbamimidoyl-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carbamimidoyl moiety (-C(=NH)NH₂) at the 3-position of the piperidine ring. This compound is categorized as a specialty chemical, often utilized in medicinal chemistry for scaffold diversification or as an intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVTZTVUJHADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177576 | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-60-0 | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-N-Boc-3-carbamimidoyl-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a carbamimidoyl functional group. Its molecular formula is , with a molecular weight of 214.30 g/mol.
Synthesis Pathway
The synthesis typically involves:
- Protection of the amine group in piperidine.
- Introduction of the carbamimidoyl moiety through coupling reactions.
Biological Activity Overview
1-N-Boc-3-carbamimidoyl-piperidine has shown various biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. Below are highlighted findings from recent studies:
Enzyme Inhibition
Research has demonstrated that derivatives related to this compound exhibit inhibitory effects on specific enzymes, notably Cathepsin K (Cat K), which is implicated in bone resorption. The following table summarizes the IC50 values for various compounds, including 1-N-Boc-3-carbamimidoyl-piperidine derivatives:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 1-N-Boc-3-carbamimidoyl-piperidine | 15.0 | Cat K |
| MIV-711 | 13.5 | Cat K |
| F-12 | 13.52 | Cat K |
These values indicate that the compound demonstrates moderate inhibitory activity against Cat K, making it a candidate for further development as an anti-resorptive agent in osteoporosis treatment .
Antimicrobial Activity
The compound's guanidine moiety contributes to its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative organisms. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 2 | Potent |
| Escherichia coli | 4 | Moderate |
| Acinetobacter baumannii | 4 | Moderate |
These findings highlight the potential of 1-N-Boc-3-carbamimidoyl-piperidine as an antimicrobial agent, particularly against resistant strains .
The biological activity of 1-N-Boc-3-carbamimidoyl-piperidine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound binds to active sites on enzymes like Cat K, inhibiting their function through competitive inhibition.
- Antimicrobial Mechanism : The guanidine group enhances membrane permeability and disrupts bacterial cell wall synthesis, leading to cell lysis.
Case Studies and Research Findings
Recent studies have focused on the development of piperidine derivatives for therapeutic applications. For instance:
- A study evaluated several piperidine derivatives' effectiveness as Cat K inhibitors, revealing that modifications at the piperidine ring could enhance bioactivity significantly. The introduction of bulky groups improved binding affinity and selectivity .
- Another investigation into the antimicrobial properties showed that certain derivatives exhibited MIC values comparable to existing antibiotics, suggesting their potential as new therapeutic agents against resistant bacteria .
Scientific Research Applications
Medicinal Chemistry
1-N-Boc-3-carbamimidoyl-piperidine serves as a versatile building block in the synthesis of bioactive molecules. Its piperidine core is essential for creating compounds with diverse pharmacological activities. The introduction of the carbamimidoyl group enhances the compound's ability to interact with biological targets, making it a valuable intermediate in drug synthesis.
Key Applications:
- Synthesis of Anticancer Agents: Research has demonstrated that derivatives of 1-N-Boc-3-carbamimidoyl-piperidine exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Inhibitors of Enzymatic Activity: This compound is also explored as an inhibitor for specific enzymes involved in disease processes. For example, it has been studied as an inhibitor of aminopeptidases, which play critical roles in peptide metabolism and immune response modulation .
Drug Development
The pharmaceutical industry is increasingly utilizing 1-N-Boc-3-carbamimidoyl-piperidine in the development of novel therapeutics. Its ability to form stable complexes with target proteins makes it an attractive candidate for further investigation.
Case Studies:
- Selective Inhibitors: A study highlighted the synthesis of selective inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1). Compounds based on 1-N-Boc-3-carbamimidoyl-piperidine demonstrated high selectivity and potency, making them suitable for therapeutic applications in cancer and autoimmune diseases .
- SARS-CoV-2 Research: The compound has been investigated for its potential role in inhibiting viral infections, including SARS-CoV-2. Researchers have developed peptidomimetic inhibitors based on its structure that effectively block viral entry into host cells .
Biochemical Research
In biochemical studies, 1-N-Boc-3-carbamimidoyl-piperidine is utilized to explore mechanisms of action at the molecular level. Its structural properties allow researchers to dissect interactions between small molecules and biological macromolecules.
Research Insights:
- Molecular Docking Studies: Computational studies involving molecular docking have been conducted to predict the binding affinity of 1-N-Boc-3-carbamimidoyl-piperidine derivatives to various protein targets. These insights guide the rational design of more effective inhibitors .
Comparison with Similar Compounds
1-Boc-4-hydroxy piperidine
- Molecular Formula: C₁₀H₁₉NO₃
- Substituents : Boc group at N1, hydroxyl (-OH) at C4.
- Key Properties: The hydroxyl group imparts moderate polarity but lacks the basicity of the carbamimidoyl group. Limited toxicological data available; safety protocols emphasize cautious handling .
1-Benzyl-3-N-Boc-aminopiperidine
1-Boc-4-(Aminomethyl)piperidine
- Molecular Formula : C₁₁H₂₂N₂O₂
- Substituents: Boc group at N1, aminomethyl (-CH₂NH₂) at C4.
- Key Properties: Hydrogen-bond donors/acceptors: 2 donors, 3 acceptors. Topological Polar Surface Area (TPSA): 55.48 Ų, indicating moderate solubility in polar solvents . The aminomethyl group introduces a primary amine, which is less sterically hindered than the carbamimidoyl group.
Other Derivatives
- 1-Boc-2-(Aminomethyl)piperidine: Substituent at C2 alters steric and electronic effects compared to C3/C4 positions .
- 1-Boc-2-benzyl-4-piperidinone: Incorporates a ketone at C4, significantly increasing electrophilicity at this position .
Structural and Functional Comparison Table
| Compound | Molecular Formula | Substituent Position | Functional Groups | H-Bond Donors/Acceptors | TPSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| 1-N-Boc-3-carbamimidoyl-piperidine | Not explicitly provided* | C3 | Boc (N1), carbamimidoyl (C3) | Likely 3 donors, 4 acceptors** | ~100-110 | High basicity, strong H-bond capacity |
| 1-Boc-4-hydroxy piperidine | C₁₀H₁₉NO₃ | C4 | Boc (N1), hydroxyl (C4) | 1 donor, 3 acceptors | ~60 | Moderate polarity, low toxicity risk |
| 1-Boc-4-(Aminomethyl)piperidine | C₁₁H₂₂N₂O₂ | C4 | Boc (N1), aminomethyl (C4) | 2 donors, 3 acceptors | 55.48 | Primary amine, versatile reactivity |
| 1-Benzyl-3-N-Boc-aminopiperidine | C₁₇H₂₄N₂O₂ | C3 | Boc-amine (C3), benzyl (N1) | 1 donor, 3 acceptors | ~55 | Lipophilic, aromatic interactions |
Inferred formula for 1-N-Boc-3-carbamimidoyl-piperidine: Likely C₁₁H₂₁N₃O₂ (Boc: C₅H₉O₂; piperidine: C₅H₁₁N; carbamimidoyl: CH₃N₂).
*Estimated based on carbamimidoyl group’s NH and NH₂ moieties.
Critical Insights from Comparative Data
Positional Isomerism: Substituents at C3 (e.g., carbamimidoyl) vs. C4 (e.g., hydroxyl, aminomethyl) influence molecular conformation and electronic distribution. C3-substituted derivatives may exhibit distinct steric interactions in binding pockets compared to C4 analogs.
Physicochemical Properties :
- Higher TPSA values (as inferred for 1-N-Boc-3-carbamimidoyl-piperidine) correlate with increased solubility in polar solvents but may limit cell membrane permeability.
- The Boc group universally improves stability during synthesis but adds molecular weight (~100 g/mol), which could affect pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
